molecular formula C17H17NO4 B2504521 N-(3-acetylphenyl)-2,4-dimethoxybenzamide CAS No. 545353-16-0

N-(3-acetylphenyl)-2,4-dimethoxybenzamide

Cat. No. B2504521
CAS RN: 545353-16-0
M. Wt: 299.326
InChI Key: NJCVNHHLXPKADT-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2,4-dimethoxybenzamide” is a compound that contains an amide group (-CONH2) and an acetyl group (-COCH3). The “N-(3-acetylphenyl)” part suggests that the acetyl group is attached to the nitrogen of the amide group, and the phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) is also attached to the nitrogen. The “2,4-dimethoxy” part suggests that there are two methoxy groups (-OCH3) attached to the benzene ring at positions 2 and 4 .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide. The acetyl group could be introduced through Friedel-Crafts acylation, and the methoxy groups could be introduced through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would have a benzene ring at the center, with the amide group, acetyl group, and two methoxy groups attached. The exact structure would depend on the specific positions of these groups on the benzene ring .


Chemical Reactions Analysis

In general, amides can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar amide group might make this compound somewhat soluble in water. The benzene ring and acetyl group are nonpolar, which might make the compound soluble in nonpolar solvents .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential drug. If it has interesting chemical reactivity, it could be used in the synthesis of other compounds .

properties

IUPAC Name

N-(3-acetylphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-8-7-14(21-2)10-16(15)22-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCVNHHLXPKADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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